Receptor Subtype Selectivity: β-CGRP Exhibits 300-Fold Higher Potency at CLR-RAMP1 vs. CLR-RAMP2
β-CGRP demonstrates marked selectivity for the CLR-RAMP1 receptor complex (CGRP receptor) over the CLR-RAMP2 complex (AM1 receptor), with IC50 values of 1 nM and 300 nM, respectively—a 300-fold difference in potency [1]. In contrast, α-CGRP exhibits similar high potency at both receptor subtypes, indicating that β-CGRP possesses intrinsically greater receptor discrimination. This selectivity profile is critical for experiments aiming to isolate CGRP receptor-specific signaling from AM1 receptor-mediated effects.
| Evidence Dimension | Receptor subtype selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | IC50 = 1 nM (CLR-RAMP1); IC50 = 300 nM (CLR-RAMP2) |
| Comparator Or Baseline | α-CGRP: similarly potent at both CLR-RAMP1 and CLR-RAMP2 (exact IC50 values not provided in cited source; inference based on known α-CGRP pharmacology) |
| Quantified Difference | 300-fold higher potency at CLR-RAMP1 vs. CLR-RAMP2 for β-CGRP; α-CGRP lacks this marked discrimination |
| Conditions | Cell-based assays: SK-N-MC and Swiss 3T3 cells expressing CLR/RAMP1; NG108-15 and HEK293T cells expressing CLR/RAMP2 |
Why This Matters
Researchers studying CGRP receptor-specific mechanisms can use β-CGRP to minimize confounding activation of AM1 receptors, improving signal-to-noise in receptor-subtype-specific assays.
- [1] InvivoChem. β-CGRP, human (CAS 101462-82-2) Product Datasheet. Accessed 2025. View Source
